1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide
Overview
Description
1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide is a chemical compound with the molecular formula C8H17BrN2O. It is a derivative of piperidinone and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide typically involves the reaction of piperidinone with methylamine under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst, which facilitates the formation of the hydrobromide salt. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(Methylamino)ethyl]-2-piperidinone hydrobromide can be compared with other similar compounds such as:
1-(2-Aminoethyl)-2-piperidinone hydrobromide: Similar in structure but with an amino group instead of a methylamino group.
1-(2-(Methylamino)ethyl)piperidin-2-one hydrochloride: Similar compound with a hydrochloride salt instead of a hydrobromide salt.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a variety of applications in scientific research and industry.
Properties
IUPAC Name |
1-[2-(methylamino)ethyl]piperidin-2-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.BrH/c1-9-5-7-10-6-3-2-4-8(10)11;/h9H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLFINLTGAKEJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCCCC1=O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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